molecular formula C11H16O2 B1655924 1,4-Dimethoxy-2,3,5-trimethylbenzene CAS No. 4537-09-1

1,4-Dimethoxy-2,3,5-trimethylbenzene

Cat. No.: B1655924
CAS No.: 4537-09-1
M. Wt: 180.24 g/mol
InChI Key: GZZYDSKWJOBDHZ-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,3,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, characterized by the presence of two methoxy groups (-OCH3) and three methyl groups (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2,3,5-trimethylbenzene can be synthesized through several methods. One common synthetic route involves the methylation of 1,4-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1,4-dimethoxy-2,3,5-trimethyl-benzene may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as aluminum chloride (AlCl3) can be employed in Friedel-Crafts alkylation reactions to introduce the methyl groups onto the benzene ring. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups can be replaced by other substituents using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,4-Dimethoxy-2,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2,3,5-trimethyl-benzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and physical properties.

    1,3,5-Trimethoxybenzene: Contains three methoxy groups, leading to variations in chemical behavior.

    2,4,6-Trimethylbenzene: Lacks the methoxy groups, affecting its solubility and reactivity.

Uniqueness

1,4-Dimethoxy-2,3,5-trimethylbenzene is unique due to the combination of methoxy and methyl groups, which confer specific electronic and steric properties. These properties influence its reactivity in chemical reactions and its interactions in biological systems, making it a valuable compound for various applications.

Properties

CAS No.

4537-09-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1,4-dimethoxy-2,3,5-trimethylbenzene

InChI

InChI=1S/C11H16O2/c1-7-6-10(12-4)8(2)9(3)11(7)13-5/h6H,1-5H3

InChI Key

GZZYDSKWJOBDHZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1OC)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2 L 3-N flask was charged with 2,3,5-trimethyl-benzene-1,4-diol (Ex-1B-1) (50 g, 0.33 mol) and MEK (750 mL) to yield an amber solution. Potassium carbonate (210 g, 1.64 mol) was charged to the solution. After 30 min at RT, MeI (81.2 mL, 1.31 mol) was added to the brown suspension. The reaction mixture was heated to 65° C. for 72 h. After cooling to RT, the reaction mixture was concentrated to dryness by rotary evaporation to give a white paste. The paste was washed with EtOAc (3×300 mL). The EtOAc extracts were combined and concentrated by rotary evaporation. The resulting yellow-brown oil was chromatographed (80:20/Heptanes:EtOAc) to yield 1,4-dimethoxy-2,3,5-trimethyl-benzene (Ex-1B-2) (47.2 g, 80%). 1H NMR (400 MHz, CDCl3) δ (ppm): 6.55 (s, 1H), 3.80 (s, 3H), 3.68 (s, 3H), 2.30 (s, 3H), 2.22 (s, 3H), 2.14 (s, 3H).
[Compound]
Name
3-N
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
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Name
Quantity
750 mL
Type
solvent
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Quantity
210 g
Type
reactant
Reaction Step Two
Name
Quantity
81.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,3,5-Trimethylhydroquinone (50.2 g) in 400 mL EtOH was treated with a solution of 10 g Na2S2O3.5H2O in 50 mL H2O followed by Me2SO4 (68 mL, 2.2 equiv.). To this was added slowly 10 M NaOH (100 mL, 3.0 equiv.) via dropping funnel until the reaction temperature reached 60° C. (65 mL added). The remaining 35 mL NaOH solution was added slowly, dropwise over 1 h to maintain a minimum 40° C. reaction temperature. After 2.0 h, the reaction vessel had returned to ambient temperature and an additional portion of Me2SO4 (10 mL, 13.3 g,) was added causing a slight rise in temperature. After 1 h, the reaction had returned to room temperature, 100 mL conc. NH4OH was added and let stir overnight. The red-brown solution was diluted with isopropyl acetate, the organics washed with 200 mL H2O, 200 mL 1.0 M NaHCO3 and 2×200 mL saturated aqueous NaCl, dried over MgSO4 and concentrated to give 61.2 g of 1,4-dimethoxy-2,3,5-trimethylbenzene as a brown oil. 1H NMR (400 MHz, CDCl3) δ=6.53 (s, 1 H), 3.78 (s, 3 H), 3.66 (S, 3 H), 2.28 (s, 3 H), 2.20 (s, 3 H), 2.12 (s, 3 H) ppm.
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0 (± 1) mol
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50.2 g
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[Compound]
Name
Na2S2O3.5H2O
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
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Quantity
68 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
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Name
Quantity
100 mL
Type
reactant
Reaction Step Seven

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